1-Thia-4-azaspiro[4.4]nonane
CAS No.:
Cat. No.: VC17651727
Molecular Formula: C7H13NS
Molecular Weight: 143.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NS |
|---|---|
| Molecular Weight | 143.25 g/mol |
| IUPAC Name | 1-thia-4-azaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C7H13NS/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2 |
| Standard InChI Key | YNGQTZNAFYTZNB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)NCCS2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-Thia-4-azaspiro[4.4]nonane is systematically named according to IUPAC nomenclature as 1-thia-4-azaspiro[4.4]nonane, reflecting its spirocyclic structure comprising a sulfur atom (thia) and a nitrogen atom (aza) within two fused four-membered rings . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 176-30-7 | |
| Molecular Formula | C₇H₁₃NS | |
| Molecular Weight | 143.25 g/mol | |
| Exact Mass | 143.077 g/mol | |
| SMILES Notation | C1CCC2(C1)NCCS2 | |
| Topological Polar Surface Area | 37.33 Ų |
The compound’s spiro junction at the shared carbon atom creates a rigid bicyclic framework, as visualized in its 3D conformational model . This structural rigidity influences its reactivity and interaction with biological targets, though detailed mechanistic studies remain limited.
Stereoelectronic Properties
The sulfur atom introduces electronegativity and lone-pair electrons, while the nitrogen atom contributes basicity. The spiro arrangement imposes torsional strain, which may enhance reactivity in ring-opening or functionalization reactions. Computational analyses predict a logP value of 1.92, indicating moderate lipophilicity suitable for membrane permeability in pharmacological contexts .
Synthesis and Manufacturing
Industrial Production Challenges
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its heteroatom composition. The sulfur atom may render it susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions. Solubility in polar solvents (e.g., water, ethanol) is likely limited due to its moderate logP, though experimental data are unavailable .
Spectroscopic Characteristics
Predicted NMR spectra would show distinct signals for the spiro carbon (δ 60–70 ppm in NMR) and the nitrogen-bound protons (δ 2.5–3.5 ppm in NMR). Mass spectral analysis should exhibit a molecular ion peak at m/z 143.1 .
Derivatives and Related Compounds
Ethyl 1-Thia-4-azaspiro[4.4]nonane-3-carboxylate
A structurally modified derivative, this ester (C₁₀H₁₇NO₂S) incorporates a carboxylate group at position 3, enhancing its utility as a synthetic intermediate. Its hydrochloride salt (C₁₀H₁₈ClNO₂S) has been investigated for potential bioactivity, though results are preliminary .
| Derivative | Molecular Formula | Molecular Weight | Key Modifications |
|---|---|---|---|
| Parent Compound | C₇H₁₃NS | 143.25 g/mol | – |
| Ethyl Ester | C₁₀H₁₇NO₂S | 215.31 g/mol | Carboxylate at C3 |
| Hydrochloride Salt | C₁₀H₁₈ClNO₂S | 251.78 g/mol | Improved crystallinity |
Reactivity and Functionalization
The nitrogen atom in 1-thia-4-azaspiro[4.4]nonane can undergo alkylation or acylation, while the sulfur atom participates in oxidation reactions. These transformations enable the synthesis of diversely functionalized analogs for structure-activity relationship studies .
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